

physical properties of hexa-1,5-dien-3-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,5-Hexadien-3-ol*

Cat. No.: *B146999*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of Hexa-1,5-dien-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of hexa-1,5-dien-3-ol (CAS No: 924-41-4). The information is curated for professionals in research and development who require precise data for experimental design, substance characterization, and formulation development. This document summarizes key quantitative data in a structured format and outlines detailed experimental protocols for the determination of these properties.

Core Physical Properties

Hexa-1,5-dien-3-ol is a clear, colorless to slightly yellow liquid.[\[1\]](#)[\[2\]](#) Its fundamental physical characteristics are summarized in the table below, providing a baseline for its handling, storage, and application in various scientific contexts.

Data Presentation: Physical Properties of Hexa-1,5-dien-3-ol

Property	Value	Units	Conditions	Source(s)
Molecular Formula	C ₆ H ₁₀ O	-	-	[3][4]
Molecular Weight	98.14	g/mol	-	[4][5]
Boiling Point	133-134	°C	at 760 mmHg	[3][4][6]
40-41	°C	at 15 Torr	[7]	
Melting Point	30.5	°C	(estimate)	[1][3][6]
Density	0.878	g/mL	at 25 °C	[3][4]
0.8581	g/cm ³	at 23 °C	[7]	
Refractive Index	1.448	-	at 20 °C (n _{20/D})	[3][4]
Solubility	Sparingly Soluble	-	in water	[1][3][4]
Flash Point	85	°F	(29.44 °C)	[1][4][8]
Vapor Pressure	3.19	mmHg	at 25 °C	[1]
pKa	14.29 ± 0.20	-	(Predicted)	[1][6]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the key physical parameters of a liquid compound such as hexa-1,5-dien-3-ol.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10]

Methodology: Capillary Method (Thiele Tube)[9][10]

- **Sample Preparation:** A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
- **Apparatus Setup:** The fusion tube is attached to a thermometer. This assembly is then immersed in a heat-transfer fluid (e.g., paraffin oil) within a Thiele tube.
- **Heating:** The Thiele tube is gently heated, ensuring a uniform temperature distribution.
- **Observation:** As the temperature rises, a continuous stream of bubbles will emerge from the open end of the capillary tube.
- **Boiling Point Determination:** The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[\[9\]](#)[\[11\]](#)

Determination of Density

Density is the mass of a substance per unit volume. For liquids, this is commonly determined using a pycnometer or by direct mass and volume measurements.[\[12\]](#)[\[13\]](#)

Methodology: Pycnometer Method[\[12\]](#)

- **Initial Measurement:** A clean, dry pycnometer (a glass flask with a specific volume) is weighed accurately.
- **Sample Filling:** The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
- **Final Measurement:** The filled pycnometer is weighed again.
- **Calculation:** The mass of the liquid is determined by subtracting the initial mass from the final mass. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Methodology: Direct Mass and Volume Measurement[\[14\]](#)[\[15\]](#)[\[16\]](#)

- **Mass Measurement:** A known volume of the liquid is accurately dispensed into a tared graduated cylinder using a pipette. The mass of the liquid is then measured using an

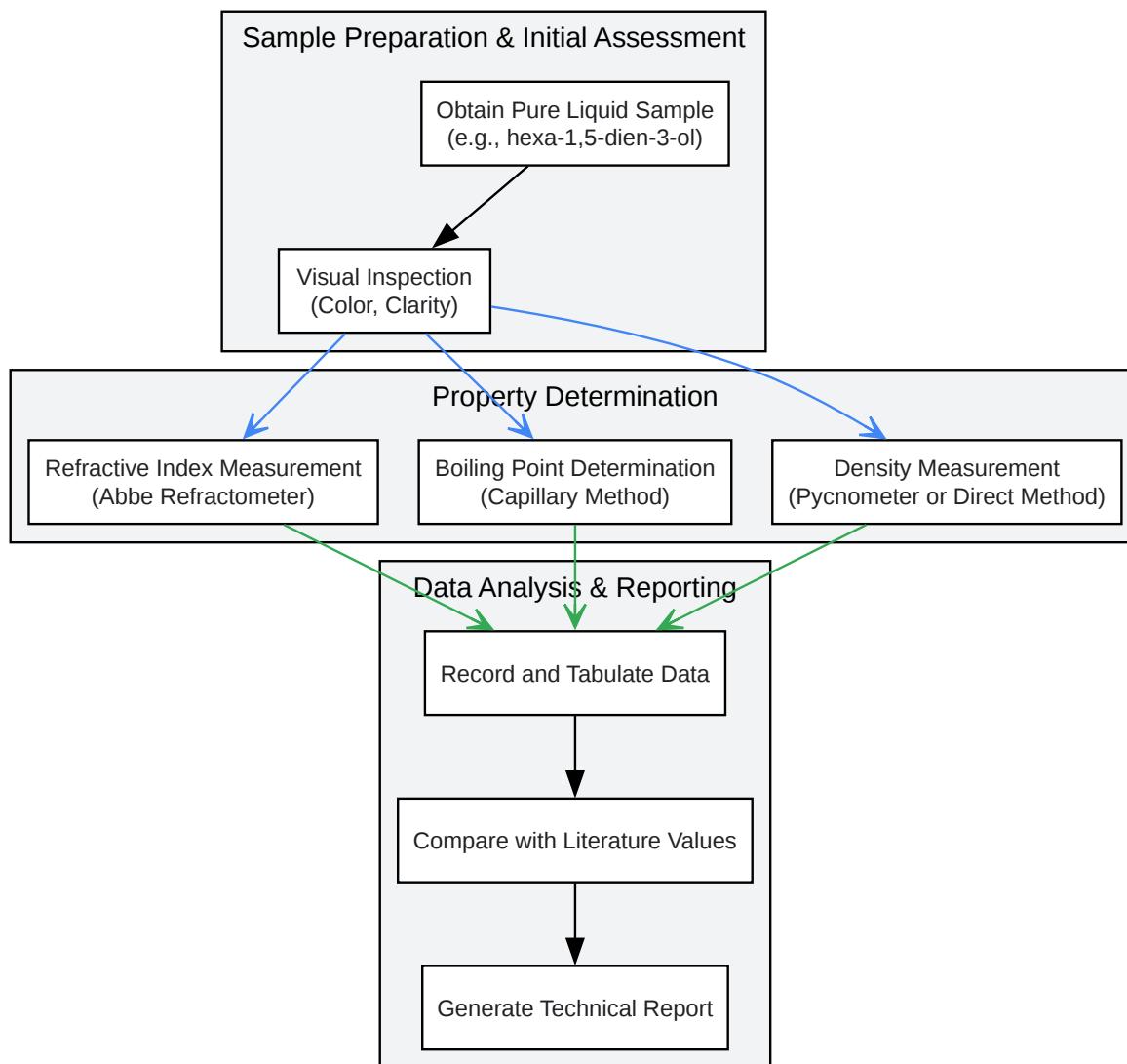
analytical balance.

- Volume Measurement: The volume of the liquid in the graduated cylinder is recorded.
- Calculation: The density is calculated by dividing the measured mass by the measured volume.

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how light propagates through it. It is a characteristic property that can be used to identify a substance and assess its purity.

Methodology: Abbe Refractometer[17]


- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
- Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
- Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- Reading: The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.

Methodology: Michelson Interferometer[18]

A more advanced method involves a modified Michelson interferometer. This technique measures the change in the optical path length as a transparent cell filled with the liquid is rotated. The refractive index can be determined with high precision from the angle of rotation.
[18]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a liquid chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,5-Hexadien-3-ol | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 1,5-Hexadien-3-ol | C6H10O | CID 79122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 924-41-4 CAS MSDS (1,5-HEXADIEN-3-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 1,5-hexadien-3-ol, 924-41-4 [thegoodsentscompany.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. mt.com [mt.com]
- 13. chm.uri.edu [chm.uri.edu]
- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 15. wjec.co.uk [wjec.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- To cite this document: BenchChem. [physical properties of hexa-1,5-dien-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146999#physical-properties-of-hexa-1-5-dien-3-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com